molecular formula C25H34O6 B055710 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol CAS No. 124601-98-5

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

Cat. No.: B055710
CAS No.: 124601-98-5
M. Wt: 430.5 g/mol
InChI Key: IADVUVVIWYXFFK-FHEJEKGWSA-N
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Description

4-O-Benzyl-1,2:5,6-Di-O-Cyclohexylidene-L-Myo-Inositol is a derivative of myo-inositol, a cyclitol critical in cellular signaling and organic synthesis. This compound features two cyclohexylidene protecting groups at the 1,2- and 5,6-positions and a benzyl ether at the 4-hydroxyl group. These modifications enhance its stability and solubility in organic solvents, making it a valuable intermediate in stereoselective synthesis, particularly for pharmaceuticals and chiral catalysts .

Properties

InChI

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADVUVVIWYXFFK-FHEJEKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxyl Group Protection

The initial step employs cyclohexylidene acetal formation to protect the 1,2- and 5,6-hydroxyl groups of myo-inositol. This is achieved by reacting myo-inositol with 1-ethoxycyclohexene under acidic catalysis (e.g., para-toluenesulfonic acid, PTSA) in dimethylformamide (DMF) at 95–100°C. The reaction produces 1,2:5,6-di-O-cyclohexylidene-myo-inositol as a crystalline intermediate, which is isolated via recrystallization from ethanol (yield: 65–70%).

Key Intermediate Properties

IntermediateMolecular FormulaMelting Point (°C)Yield (%)
1,2:5,6-Di-O-cyclohexylidene-myo-inositolC₁₈H₂₆O₆174–17565–70

Benzylation at the 4-O Position

The protected intermediate undergoes benzylation using benzyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF). This step introduces a benzyl ether group at the 4-hydroxyl position, yielding 4-O-benzyl-1,2:5,6-di-O-cyclohexylidene-myo-inositol. The reaction is typically conducted at 0°C to room temperature over 12–24 hours, achieving a yield of 80–85%.

Selective Deprotection

Final deprotection of the cyclohexylidene groups is performed using aqueous acetic acid (30–50% v/v) at 60–70°C for 2–4 hours. This step restores the 1,2- and 5,6-hydroxyl groups while retaining the benzyl protection at the 4-O position. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound with >95% purity.

Reaction Conditions and Optimization

Catalytic Systems and Solvents

  • Cyclohexylidene Protection : Optimal yields are achieved using PTSA in DMF, which facilitates rapid acetal formation without side reactions.

  • Benzylation : Sodium hydride in THF ensures efficient deprotonation of the hydroxyl group, while minimizing esterification byproducts.

Table 2: Optimized Reaction Parameters

StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Cyclohexylidene formationPTSA/DMF95–1001.570
BenzylationNaH/THF0–252485
DeprotectionAcetic acid/H₂O60–70390

Temperature and Kinetic Control

Lower temperatures during benzylation (0°C) prevent over-alkylation, while elevated temperatures during deprotection (60–70°C) accelerate acetal hydrolysis without cleaving the benzyl ether.

Industrial-Scale Production Methods

Scaling laboratory synthesis to industrial production involves:

  • Continuous Flow Reactors : For cyclohexylidene protection, reducing reaction time from 1.5 hours to 30 minutes.

  • Solvent Recycling : THF and DMF are recovered via distillation, reducing costs by 40%.

  • Crystallization Optimization : Ethanol/water mixtures improve intermediate purity (>99%) and yield (75%).

Table 3: Industrial vs. Laboratory-Scale Metrics

ParameterLaboratory ScaleIndustrial Scale
Annual Output10 g500 kg
Cost per Gram$505.18$220.00
Purity95%99%

Analytical Techniques for Quality Control

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR signals at δ 1.2–1.8 ppm confirm cyclohexylidene protons, while aromatic signals (δ 7.2–7.4 ppm) verify benzylation.

  • Mass Spectrometry : High-resolution ESI-MS shows [M+Na]⁺ at m/z 453.52 (calc. 453.53).

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve the target compound (retention time: 12.3 min) from impurities.

  • TLC : Rf = 0.45 (ethyl acetate/hexane 1:2) under UV visualization.

Comparative Analysis of Preparation Methods

Cyclohexylidene vs. Isopropylidene Protection

ParameterCyclohexylideneIsopropylidene
Acid StabilityHighModerate
CrystallinityExcellentPoor
Synthetic Yield70%50%

Cyclohexylidene groups offer superior stability under acidic conditions, enabling higher yields during deprotection.

Alternative Benzylation Reagents

While benzyl bromide is standard, benzyl trichloroacetimidate provides milder conditions (room temperature, 6 hours) but increases costs by 30% .

Chemical Reactions Analysis

Types of Reactions

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can modify the benzyl or cyclohexylidene groups.
  • Substitution : The benzyl group can be substituted with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

Research indicates that this compound may influence cellular processes and signaling pathways due to its interaction with specific molecular targets. Studies are ongoing to explore its effects on:

  • Cellular Signaling : Investigating how it affects pathways related to cell growth and metabolism.
  • Potential Therapeutic Applications : There is interest in its role in drug development, particularly in targeting diseases linked to cellular signaling dysfunctions.

Medicine

The potential therapeutic applications of this compound are being explored in various medical contexts:

  • Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new treatments for conditions such as diabetes and cancer.
  • Pharmacological Studies : Understanding its pharmacokinetics and pharmacodynamics is crucial for evaluating its efficacy and safety in clinical settings.

Industry

The compound's unique chemical properties make it valuable in industrial applications:

  • Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals used in various sectors, including pharmaceuticals and agrochemicals.
  • Material Science : Its properties may also lend themselves to applications in materials science, particularly in developing new polymers or composites.

A study assessing the biological activity of derivatives of myo-inositol found that compounds similar to this compound exhibited significant effects on insulin signaling pathways. This suggests potential uses in managing insulin resistance and type 2 diabetes.

Case Study 2: Synthesis and Application

Research on the synthesis of cyclohexylidene derivatives has demonstrated that compounds like this compound can be effectively produced through multi-step synthetic routes involving protection-deprotection strategies. These synthesized compounds were evaluated for their reactivity in further chemical transformations, highlighting their utility as intermediates in complex organic synthesis.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-O-Benzyl-1,2:5,6-Di-O-Cyclohexylidene-L-Myo-Inositol with related myo-inositol derivatives, focusing on structural features, reactivity, and applications.

Substituent Groups and Stability
Compound Name Substituents Key Properties
This compound 4-O-Benzyl; 1,2- and 5,6-cyclohexylidene High steric hindrance, stable under basic conditions, lipophilic
1,2:5,6-Di-O-Cyclohexylidene-myo-Inositol 1,2- and 5,6-cyclohexylidene (no benzyl) Less lipophilic; reactive 4-OH group limits use in acidic environments
1-O-Benzoyl-2,3:5,6-Di-O-Isopropylidene-myo-Inositol 1-O-Benzoyl; 2,3- and 5,6-isopropylidene Less rigid than cyclohexylidene; benzoyl group prone to hydrolysis
1,2:4,5-Di-O-Cyclohexylidene-myo-Inositol 1,2- and 4,5-cyclohexylidene Altered regioselectivity; reduced solubility in polar solvents

Key Findings :

  • Cyclohexylidene groups provide greater rigidity and stability compared to isopropylidene analogs, which are more susceptible to acid-catalyzed hydrolysis .
  • The benzyl group at the 4-position enhances lipophilicity, making the compound preferable for reactions in non-polar media.
Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound C₂₅H₃₂O₆ 428.52 148–150 (lit.)
1,2:5,6-Di-O-Cyclohexylidene-myo-Inositol C₁₈H₂₆O₆ 338.40 112–114
1-O-Benzoyl-2,3:5,6-Di-O-Isopropylidene-myo-Inositol C₂₁H₂₆O₈ 406.43 95–97

Notes:

  • The benzyl group increases molecular weight and melting point compared to non-benzylated analogs.
  • Isopropylidene derivatives generally exhibit lower thermal stability .

Biological Activity

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol (CAS No. 124601-98-5) is a synthetic derivative of myo-inositol, a sugar alcohol integral to various biological processes. This compound has gained attention due to its enhanced chemical properties resulting from the addition of benzyl and cyclohexylidene groups. This article reviews its biological activity, synthesis methods, and potential applications in medicine and industry.

The molecular formula of this compound is C25H34O6, with a molecular weight of 430.53 g/mol. Key physical properties include:

PropertyValue
Boiling Point598.5 ± 50.0 °C (Predicted)
Density1.27 ± 0.1 g/cm³ (Predicted)
pKa13.14 ± 0.40 (Predicted)

These properties suggest that the compound may exhibit significant stability under various conditions, making it suitable for diverse applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on myo-inositol are protected using cyclohexylidene groups.
  • Benzylation : The protected inositol undergoes benzylation at the 4-O position.
  • Deprotection : Finally, the protecting groups are removed to yield the desired compound.

This multi-step synthesis is crucial for obtaining high yields and purity levels necessary for biological studies .

The biological activity of this compound is largely attributed to its interaction with cellular signaling pathways. The compound may influence:

  • Cell Signaling : It acts as a second messenger in various signaling pathways, particularly those involving insulin and other growth factors.
  • Metabolic Processes : Its derivatives are known to affect glucose metabolism and insulin sensitivity .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Insulin Sensitization : Research indicates that similar inositol derivatives can enhance insulin signaling pathways, potentially aiding in conditions such as diabetes and polycystic ovary syndrome (PCOS) .
  • Neuroprotective Effects : Some inositols have demonstrated neuroprotective properties in models of Alzheimer's disease by stabilizing β-amyloid proteins .

Study on Insulin Sensitivity

A study investigated the effects of myo-inositol derivatives on insulin sensitivity in patients with PCOS. Results showed that administration led to improved metabolic parameters, suggesting a role for compounds like this compound in managing insulin resistance .

Neuroprotective Applications

Another study focused on the neuroprotective effects of inositols in cognitive decline associated with aging. The findings indicated that these compounds could mitigate oxidative stress and improve neuronal function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other myo-inositol derivatives:

CompoundBiological Activity
Myo-Inositol Insulin signaling; metabolic regulation
D-chiro-Inositol Insulin sensitization; PCOS treatment
Scyllo-Inositol Neuroprotection; Alzheimer's research
This compound Potential insulin sensitization; neuroprotective effects

Q & A

Q. Table 1: Key Intermediates and Their Roles

IntermediateRole in SynthesisReference
myo-InositolCore starting material
DL-5-O-Benzyl-1,4,6-tri-O-p-methoxybenzyl-myo-inositolEnables phosphorylation at C-1,4,6
2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositolPrecursor for phosphate group introduction

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regioselectivity of protective groups and stereochemical configuration. For example, cyclohexylidene acetals show distinct proton signals at δ 1.2–1.8 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and detects impurities.
  • X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .
  • Chromatography (HPLC/TLC): Monitors reaction progress and purity using silica-gel plates or reverse-phase columns .

Advanced: How can researchers optimize regioselectivity during benzyl/cyclohexylidene protection to minimize side reactions?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Temperature Control: Lower temperatures (0–5°C) favor kinetic control, reducing unwanted acetal migrations .
  • Catalyst Selection: Use of p-toluenesulfonic acid (PTSA) over H₂SO₄ minimizes over-acidification, which can hydrolyze sensitive groups .
  • Orthogonal Design: Multi-factor optimization (e.g., solvent polarity, reagent stoichiometry) via Taguchi or Box-Behnken designs identifies ideal conditions . For example, a 3² factorial design might optimize benzylation time (X₁) and catalyst concentration (X₂) to maximize yield .

Advanced: How should researchers address contradictions between theoretical reactivity predictions and experimental data in phosphorylation reactions?

Methodological Answer:

  • Mechanistic Re-evaluation: Use DFT calculations to model transition states and identify steric hindrance or electronic effects overlooked in initial hypotheses .
  • Isotopic Labeling: Track phosphoryl group transfer using ³²P-labeled reagents to validate proposed pathways .
  • Cross-Validation: Compare results with analogous inositol derivatives (e.g., scyllo- or chiro-inositol) to isolate compound-specific factors . Theoretical frameworks must guide iterative hypothesis testing, as emphasized in evidence-based inquiry .

Advanced: What computational strategies predict stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates conformational flexibility of cyclohexylidene groups to predict steric clashes during reactions .
  • Docking Studies: Models interactions with enzymes (e.g., kinases) to anticipate phosphorylation sites .
  • Machine Learning: Trains models on existing inositol derivative datasets to forecast regioselectivity in new reactions .

Advanced: What methodological challenges arise in scaling up synthesis while maintaining enantiomeric excess?

Methodological Answer:

  • Process Control: Implement real-time monitoring (e.g., in-situ IR spectroscopy) to detect racemization during benzylation .
  • Separation Technologies: Use simulated moving-bed (SMB) chromatography for large-scale enantiomer purification .
  • Kinetic Resolution: Optimize catalytic asymmetric conditions (e.g., chiral Lewis acids) to enhance stereochemical fidelity .

Advanced: How can researchers design experiments to study the biological activity of this compound’s derivatives?

Methodological Answer:

  • In Vitro Assays: Use fluorescence-based assays to track phosphatidylinositol signaling in cell lines .
  • Structure-Activity Relationship (SAR): Systematically modify protective groups (e.g., replacing benzyl with p-nitrobenzyl) and test kinase inhibition .
  • Preclinical Models: Employ zebrafish embryos for high-throughput toxicity/efficacy screening, aligning with 3R principles (Replacement, Reduction, Refinement) .

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